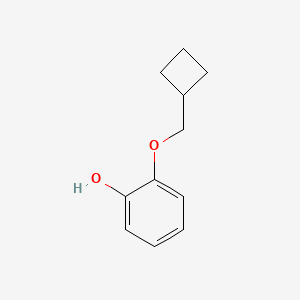

2-(Cyclobutylmethoxy)phenol

Description

2-(Cyclobutylmethoxy)phenol is a phenolic compound featuring a cyclobutylmethoxy substituent at the ortho position of the phenol ring. For instance, compounds like 1-[4-[2-(cyclobutylmethoxy)ethyl]phenoxy] derivatives are precursors to beta-blockers such as levobetaxolol hydrochloride . This compound’s phenol moiety and ether linkage make it a versatile intermediate for drug development and materials science.

Properties

IUPAC Name |

2-(cyclobutylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h1-2,6-7,9,12H,3-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKDTMQPNVETHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a cyclobutylmethoxy group is introduced to the phenol ring. This reaction typically requires the presence of a strong base and a suitable leaving group on the aromatic ring .

Another method involves the use of phenyl boronic acids and magnetic nanoparticles as catalysts. This approach offers mild reaction conditions and high efficiency, making it suitable for laboratory-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Phenols and hydroquinones.

Substitution: Halogenated, nitrated, and sulfonated phenols.

Scientific Research Applications

2-(Cyclobutylmethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound exerts its effects by scavenging free radicals and chelating metal ions, thereby preventing oxidative stress.

Anti-inflammatory Activity: It inhibits the activity of cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines.

Antimicrobial Activity: The compound disrupts bacterial cell walls and interferes with DNA replication, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(Cyclopropylmethoxy)ethyl]phenol

- Structure: Cyclopropylmethoxy group attached via an ethyl chain to a para-substituted phenol.

- Key Differences: Cyclopropyl (3-membered ring) vs. Applications: Used in synthesizing betaxolol hydrochloride, a beta-1 adrenergic receptor blocker .

- Synthesis : Industrial-scale production emphasizes cost-effectiveness for pharmaceutical intermediates.

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

- Structure: Nitrophenoxy and pyrazole moieties attached to a phenol core.

- Key Differences: Electron-Withdrawing Nitro Group: Enhances oxidative stability and alters electronic properties compared to the electron-donating cyclobutylmethoxy group . Applications: Functions as a high-affinity A2B adenosine receptor antagonist and a precursor for thermally stable polymers .

- Synthesis: Achieved via a 72% yield reaction between 4-nitrophenol and a pyrazole intermediate in dimethylformamide (DMF) .

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Structure : Cyclobutylmethoxy group linked to an ethylamine backbone.

- Key Differences: Amine vs. Phenol Functional Group: The amine enables salt formation (e.g., hydrochloride), improving solubility for drug formulation . Applications: Used in agrochemicals and as a building block for selective pesticides and drug candidates targeting neurological disorders .

4-(Cyclopropylmethoxy)phenol

- Structure: Cyclopropylmethoxy group at the para position of phenol.

- Cost: Priced at €1,333.00/500mg, indicating higher production costs compared to cyclobutyl analogs (e.g., 2-(Cyclobutylmethoxy)ethan-1-ol at €1,070.00/500mg) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Economic and Physical Properties

*PSA (Polar Surface Area) data inferred from analogous compounds in .

Biological Activity

2-(Cyclobutylmethoxy)phenol is a phenolic compound that has garnered attention for its potential biological activities. Phenolic compounds are known for their diverse biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenolic ring substituted with a cyclobutylmethoxy group. This unique structure may influence its interaction with biological systems and its overall bioactivity.

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

- Mechanism : The antioxidant activity of this compound likely involves the donation of hydrogen atoms from the hydroxyl groups on the phenolic ring, which stabilizes free radicals.

- Research Findings : In vitro studies have shown that similar phenolic compounds exhibit significant radical scavenging activity, suggesting that this compound may possess comparable effects.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

- Case Study : A study demonstrated that phenolic compounds can reduce inflammation markers in cell cultures, indicating that this compound might have similar effects.

Anticancer Potential

The potential anticancer properties of phenolic compounds have been widely studied due to their ability to modulate cell signaling pathways involved in cancer progression.

- Mechanism : this compound may induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways or inhibiting oncogenic signals.

- Research Findings : Preliminary studies suggest that related phenolic compounds can inhibit tumor growth in various cancer models, warranting further investigation into the specific effects of this compound.

Bioavailability and Metabolism

Understanding the bioavailability of this compound is crucial for assessing its therapeutic potential.

- Bioavailability Factors : The bioavailability of phenolic compounds can be influenced by their solubility, stability under gastrointestinal conditions, and interactions with food matrices.

- Research Insights : Studies have shown that encapsulation techniques can enhance the bioavailability of phenolic compounds by protecting them from degradation during digestion .

Comparative Analysis with Other Phenolic Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Resveratrol | High | Yes | High |

| Curcumin | High | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.